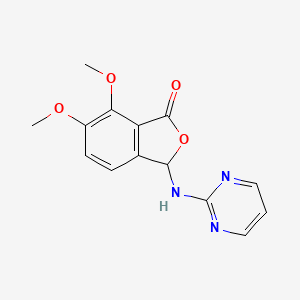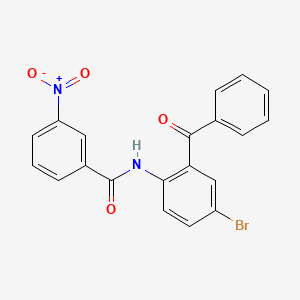
6,7-dimethoxy-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one, also known as PNU-159682, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound belongs to the class of benzofurans, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 6,7-dimethoxy-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one involves the inhibition of the enzyme DNA topoisomerase II, which is essential for DNA replication and cell division. By inhibiting this enzyme, this compound prevents cancer cells from proliferating and induces apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been found to have anti-inflammatory and anti-oxidant activities. It has also been shown to modulate the activity of certain neurotransmitters, suggesting potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 6,7-dimethoxy-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one is its specificity for DNA topoisomerase II, which makes it a promising candidate for cancer therapy. However, its limited solubility in aqueous solutions can pose challenges for its use in in vitro and in vivo experiments. In addition, its potential toxicity and side effects must be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several potential future directions for the study of 6,7-dimethoxy-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one. One area of interest is the development of novel formulations and delivery methods that can improve its solubility and bioavailability. Another area of focus is the identification of biomarkers that can predict response to this compound therapy, which can help personalize treatment for cancer patients. Finally, further studies are needed to explore the potential applications of this compound in other disease areas, such as neurodegenerative disorders.
Synthesemethoden
The synthesis of 6,7-dimethoxy-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one involves the reaction of 6,7-dimethoxy-2-benzofuran-1(3H)-one with 2-aminopyrimidine in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
6,7-dimethoxy-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-3-(pyrimidin-2-ylamino)-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-19-9-5-4-8-10(11(9)20-2)13(18)21-12(8)17-14-15-6-3-7-16-14/h3-7,12H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASILKWGVIXCCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=NC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{1-[(2-chloro-6-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-propylisoxazole](/img/structure/B5007132.png)
![8-phenyl-9,14-dihydroquinoxalino[1',2':1,2]pyrrolo[2,3-b][1,5]benzodiazepine-6,7,15(16H)-trione](/img/structure/B5007148.png)
![sodium S-[2-(isopropylsulfonyl)ethyl] thiosulfate](/img/structure/B5007153.png)
![N-[4-(N-{5-[(2-chlorophenoxy)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5007162.png)
![methyl 1-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)-4-piperidinecarboxylate](/img/structure/B5007167.png)
![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B5007170.png)
![3-[(4-isopropyl-1-piperazinyl)methyl]-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5007177.png)

![1-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5007185.png)
![N-benzyl-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5007187.png)
![2-[(2,3-difluorophenoxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5007197.png)
![N'-{bis[4-(dimethylamino)phenyl]methylene}-3-bromobenzohydrazide](/img/structure/B5007204.png)